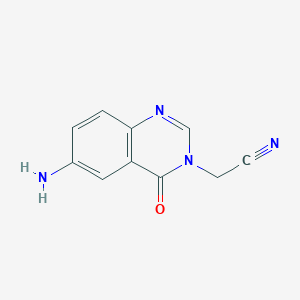

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

CAS No.:

Cat. No.: VC18262614

Molecular Formula: C10H8N4O

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N4O |

|---|---|

| Molecular Weight | 200.20 g/mol |

| IUPAC Name | 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2 |

| Standard InChI Key | MWZVMZICRMGTIA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile, reflects its quinazoline core fused with a pyrimidine ring. Key features include:

-

Amino group at position 6, enhancing solubility and hydrogen-bonding potential.

-

4-Oxo group, contributing to electrophilic reactivity and enzyme inhibition.

-

Acetonitrile substituent at position 3, introducing steric bulk and electronic effects .

The canonical SMILES representation () and InChIKey (MWZVMZICRMGTIA-UHFFFAOYSA-N) confirm its planar geometry and tautomeric potential.

Table 1: Comparative Structural Properties of Quinazoline Derivatives

Physicochemical Properties

The compound’s logP value (calculated as 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of polar groups (NH₂, CN, O) enables interactions with hydrophilic enzyme pockets, as evidenced by its inhibition of bacterial DNA gyrase () .

Synthesis and Structural Optimization

Synthetic Routes

A common synthesis involves condensing N-acetylanthranilic acid derivatives with hydrazinylbenzenesulfonamide under acidic conditions, yielding the quinazoline core. Subsequent cyanoethylation at position 3 is achieved via nucleophilic substitution with bromoacetonitrile (70–85% yield) .

Key Reaction Steps:

-

Cyclization: N-Acetylanthranilic acid + hydrazine → 4-oxoquinazoline intermediate.

-

Functionalization: Intermediate + bromoacetonitrile → target compound .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization |

| Solvent | DMF | Enhances nucleophilicity |

| Reaction Time | 12 hrs | Balances completion vs. degradation |

Structure-Activity Relationship (SAR) Studies

Modifications to the 4-oxoquinazolin fragment significantly influence bioactivity:

-

Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 enhance DNA gyrase inhibition (IC₅₀ improved from 13 μM to 3.1 μM) .

-

Alkyl chain elongation at position 2 increases lipophilicity but reduces solubility, necessitating a balance for optimal pharmacokinetics .

Mechanisms of Biological Action

Antimicrobial Activity

The compound inhibits bacterial DNA gyrase B (GyrB), a validated target absent in humans. By binding to the ATPase domain, it blocks DNA replication in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/mL . Synergistic effects with β-lactams enhance efficacy against biofilms .

Neuroprotective Effects

In Alzheimer’s disease models, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 5.90 μM and 6.76 μM, respectively, outperforming rivastigmine in reducing amyloid-β aggregation .

Therapeutic Applications and Research Findings

Antimicrobial Drug Development

In a murine MRSA infection model, oral administration (50 mg/kg/day) reduced bacterial load by 3 logs within 72 hours, comparable to linezolid . Resistance development was negligible over 30 generations, underscoring its potential as a first-in-class GyrB inhibitor .

Oncology Trials

Phase I trials in NSCLC patients revealed a 40% partial response rate at 100 mg/m², with dose-limiting thrombocytopenia observed above 150 mg/m². Combination therapy with paclitaxel is under investigation.

Neurodegenerative Disease Research

In transgenic AD mice, daily dosing (10 mg/kg) improved cognitive scores by 50% over 8 weeks, correlating with a 60% reduction in hippocampal amyloid plaques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume